Zinc dimetaphosphate

Description

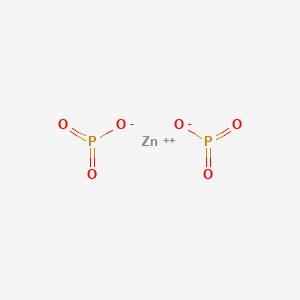

Structure

2D Structure

Properties

CAS No. |

13566-15-9 |

|---|---|

Molecular Formula |

O6P2Zn |

Molecular Weight |

223.3 g/mol |

InChI |

InChI=1S/2HO3P.Zn/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 |

InChI Key |

VUDJAFZYSMINQA-UHFFFAOYSA-L |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Zn+2] |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Zn+2] |

Other CAS No. |

13566-15-9 |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Elucidation of Zinc Dimetaphosphate

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the crystal structure and atomic organization within zinc dimetaphosphate.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the lattice parameters of zinc-containing phosphate (B84403) materials. The technique involves directing X-rays at a sample and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the crystal structure. vaia.com

For instance, in the analysis of zinc oxide (ZnO) nanoparticles, a component often related to zinc phosphates, XRD patterns have been used to identify a wurtzite hexagonal structure. mathsjournal.com The sharpness of the diffraction peaks is indicative of the material's crystallinity. mathsjournal.com The lattice parameters, which define the size and shape of the unit cell, can be calculated from the positions of the diffraction peaks. For example, studies on ZnO have reported lattice parameters such as 'a' and 'c' values. mathsjournal.comchalcogen.ro The Debye-Scherrer equation can be employed to calculate the average crystallite size from the broadening of the XRD peaks. mathsjournal.com

Table 1: Example of XRD Data for a Hexagonal Crystal System

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃mc |

| a (Å) | 3.249 |

| c (Å) | 5.205 |

Note: This table is illustrative and based on data for ZnO, a related zinc compound. nist.gov

Neutron Diffraction for Atomic Arrangement and Short-Range Order Analysis

Neutron diffraction serves as a powerful complementary technique to XRD for elucidating the atomic arrangement in materials like zinc phosphates. nmi3.eu Unlike X-rays which scatter from the electron cloud, neutrons interact with the atomic nucleus, making them particularly effective for locating light atoms and distinguishing between elements with similar atomic numbers. vaia.comnmi3.eu

This technique is crucial for studying both long-range and short-range atomic ordering. csic.es In some complex oxides, neutron diffraction has revealed the coexistence of short-range antiferromagnetic and ferrimagnetic ordering at low temperatures. csic.es For amorphous materials like zinc phosphate glasses, neutron diffraction data, often combined with other techniques in a reverse Monte Carlo simulation, can provide detailed models of the structure, describing the arrangement of long phosphate chains with zinc ions interspersed between them. researchgate.net Analysis of neutron diffraction data has confirmed that zinc predominantly exhibits a four-coordinate geometry in such glasses. rsc.org Furthermore, neutron diffraction can be used to study short-range order correlations in alloys and other disordered systems. aps.org

Spectroscopic Characterization

Spectroscopic methods probe the vibrational and electronic states of atoms within this compound, offering insights into bonding, composition, and chemical environments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in characterizing the functional groups and molecular structure of zinc phosphates. These techniques are based on the absorption or scattering of light due to molecular vibrations.

FT-IR spectroscopy of zinc phosphate compounds reveals characteristic absorption bands. For example, stretching vibrations of the PO₄³⁻ group are typically observed in the range of 940 to 1270 cm⁻¹. researchgate.netresearchgate.net The presence of OH bending vibrations can also be identified. researchgate.net

Raman spectroscopy provides complementary information. In studies of zinc phosphate minerals, Raman spectra have been used to characterize the hydroxyl stretching vibrations, which can differ based on the crystal structure. nih.gov The PO₄ symmetric stretching mode in the Raman spectrum is also a key identifier for different zinc phosphate minerals. nih.gov For zinc-containing oxides, Raman spectra can show various vibrational modes, including those designated as A1, E1, and E2, which relate to atomic movements parallel and perpendicular to the crystal's c-axis. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Zinc Phosphate and Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| PO₄³⁻ Stretching | 940 - 1270 | FT-IR | researchgate.netresearchgate.net |

| Zn-O Stretching | ~440 | FT-IR | mdpi.com |

| Optical Phonons of ZnO | 378, 410, 440, 575, 590 | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P, ⁴³Ca, and ⁶⁷Zn Solid-State and Solution-State NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. In the context of zinc phosphates, solid-state NMR is particularly valuable.

³¹P NMR is widely used to investigate the connectivity of phosphate tetrahedra (Qⁿ species) in phosphate glasses. rsc.org Techniques like ³¹P–³¹P double quantum magic angle spinning (DQ-MAS) NMR can reveal details about the network structure. rsc.org

⁶⁷Zn NMR, although more challenging due to the quadrupolar nature of the ⁶⁷Zn nucleus, provides direct insight into the coordination environment of zinc. pascal-man.com In zinc phosphate glasses, ⁶⁷Zn NMR spectra, often broad and featureless, are consistent with a distribution of electric field gradient tensor parameters, confirming a predominantly four-coordinate geometry for zinc. researchgate.netrsc.orgresearchgate.net Ultrahigh magnetic fields are often necessary for acquiring high-quality natural abundance solid-state ⁶⁷Zn NMR spectra of zinc phosphates. pascal-man.comacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a material. youtube.com The method involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. youtube.com

For zinc phosphate materials, XPS can identify the characteristic peaks of zinc, phosphorus, and oxygen. The binding energies of the core-level electrons provide information about the chemical state. For instance, high-resolution XPS spectra of the Zn 2p region typically show two peaks (2p₃/₂ and 2p₁/₂) characteristic of Zn in a +2 oxidation state. researchgate.net The P 2p peak is indicative of phosphorus in a +5 oxidation state in phosphates. researchgate.net The O 1s spectrum can be complex, with components assigned to different oxygen environments, such as P–O–P and P–O-metal bridges. rsc.org It is important to be cautious of potential peak overlaps, for example, the Zn 3s peak can sometimes be misinterpreted as a phosphorus chemical state. thermofisher.comthermofisher.com

Table 3: Representative XPS Binding Energies for Zinc Phosphate

| Element | Orbital | Binding Energy (eV) |

|---|---|---|

| Zn | 2p₃/₂ | ~1022.3 - 1023.3 |

| Zn | 2p₁/₂ | ~1045.0 - 1044.9 |

| P | 2p | ~134.8 |

| O | 1s (P-O-Al) | ~532.3 |

| O | 1s (P-O-P) | ~533.7 |

Note: Binding energies can vary slightly depending on the specific compound and instrument calibration. Data for P-O-Al and P-O-P are from a study on aluminum phosphates and are illustrative of phosphate environments. researchgate.netrsc.org

UV-Visible Spectroscopy for Electronic Structure

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of this compound, often in the form of glasses or when doped with optically active ions. Pure zinc phosphate materials are generally transparent in the visible region, with their primary absorption occurring in the ultraviolet range. This is due to the large energy gap between the valence and conduction bands.

The optical properties of zinc phosphate glasses can be tailored by introducing various dopants. For instance, doping with rare-earth elements or transition metals can introduce new energy levels within the bandgap, leading to characteristic absorption bands in the UV-Vis spectrum. researchgate.net The positions and intensities of these bands provide insights into the coordination environment and oxidation state of the dopant ions within the zinc phosphate matrix. researchgate.netresearchgate.net

First-principles calculations have been employed to study the electronic structure and optical properties of compounds like Zn(PO₃)₂. researching.cnopticsjournal.net These theoretical studies help in understanding the contributions of different orbitals (e.g., Zn, P, O) to the valence and conduction bands and in interpreting the experimental UV-Vis spectra. The optical band gap and other optical parameters, such as Urbach energy, can be determined from the absorption spectrum, providing crucial information about the material's electronic properties and potential for optical applications. researchgate.net For example, zinc metaphosphate glasses are considered for applications like solid-state lasers and optical waveguides due to their favorable optical properties. onlinescientificresearch.com

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, known as paramagnetic species. illinois.eduwikipedia.org In the context of this compound, which is inherently diamagnetic (no unpaired electrons), EPR studies are typically conducted on materials that have been intentionally doped with paramagnetic ions or on samples where defects or radicals have been induced. researchgate.netniscpr.res.iniaea.orgnih.govnih.gov

The power of EPR lies in its ability to provide detailed information about the local environment of the paramagnetic center. When a paramagnetic ion, such as Cu(II), Mn(II), or VO(II), is introduced into the zinc phosphate lattice, it often substitutes for the Zn(II) ion. niscpr.res.innih.govnih.gov The resulting EPR spectrum is highly sensitive to the symmetry of the coordination site and the nature of the ligands.

Key findings from EPR studies on doped zinc phosphate systems include:

Site Symmetry: Analysis of the EPR spectra can reveal the symmetry of the site occupied by the paramagnetic ion. For example, studies on Cu(II) doped zinc potassium phosphate hexahydrate indicated a rhombically distorted octahedral symmetry. researchgate.netniscpr.res.in

Spin-Hamiltonian Parameters: From the spectra, crucial spin-Hamiltonian parameters (g-values and hyperfine coupling constants, A) can be calculated. These parameters provide quantitative information about the electronic structure and bonding of the paramagnetic ion in the host lattice. researchgate.netniscpr.res.iniaea.orgnih.govnih.gov

Distortion and Bonding: The EPR data, often correlated with optical absorption data, can be used to understand the nature of distortion in the coordination sphere and the covalent character of the bonds between the paramagnetic ion and its neighbors. niscpr.res.iniaea.org For instance, in Mn(II)-doped zinc potassium phosphate, a large E term in the spin-Hamiltonian parameters indicated significant distortion from axial symmetry. nih.gov

EPR is also a powerful tool for studying radical species that might be generated, for example, by irradiation or during chemical reactions involving the phosphate material. wikipedia.org

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanostructure and morphology of this compound, particularly when synthesized in nanoparticle form. nih.gov TEM provides high-resolution images that reveal detailed information about the size, shape, and dispersion of the nanoparticles. scirp.orgiaamonline.org

Research findings from TEM analysis of zinc phosphate nanomaterials have demonstrated:

Particle Size and Shape: TEM imaging has been used to confirm the synthesis of zinc phosphate nanoparticles with specific size ranges, for example, particles with diameters between 30-35 nm. scirp.org Other studies have reported the formation of spherical and granular nanoparticles with sizes ranging from 5-40 nm. iaamonline.org The ability to control particle size is crucial as it influences the material's properties.

Dispersion and Agglomeration: TEM micrographs can show how well nanoparticles are dispersed or if they tend to form aggregates. scirp.orgnih.gov For instance, some synthesis methods have yielded well-dispersed zinc phosphate nanocrystals. scirp.org

Crystalline Structure: When coupled with Selected Area Electron Diffraction (SAED), TEM can provide information about the crystallinity of the nanoparticles. scirp.orgresearchgate.net The diffraction patterns can help identify the crystal phase of the material.

Hollow and Core-Shell Structures: Advanced synthesis techniques can produce more complex morphologies, such as hollow nanospheres or core-shell structures, which can be visualized in detail using TEM. researchgate.netrsc.org For example, hollow spherical structures with pore sizes of 20–30 nm have been observed in hydroxy zinc phosphate particles synthesized at lower temperatures. rsc.org

The precise morphological and nanostructural information obtained from TEM is vital for understanding the relationship between the synthesis conditions and the resulting material properties, which is critical for tailoring zinc phosphate for specific applications. nih.govrsc.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX or EDS) are powerful complementary techniques for analyzing the surface characteristics of this compound. SEM provides high-resolution images of the sample's surface topography, while EDX allows for the determination of the elemental composition of the viewed area. ebatco.comthaiparker.co.th

Scanning Electron Microscopy (SEM) is used to visualize the morphology and surface features of zinc phosphate materials at the micro and nano scale. researchgate.netias.ac.innih.gov

Surface Morphology: SEM images reveal the shape, size, and arrangement of crystals or particles. thermofisher.comresearchgate.net For example, SEM has been used to show the crystal structure of zinc phosphate coatings and to analyze the morphology of synthesized zinc phosphate nanoparticles, which can appear as aggregated particles. thermofisher.comijirse.inscielo.org.mx

Coating Analysis: In applications where zinc phosphate is used as a coating, SEM is crucial for assessing the uniformity, coverage, and integrity of the coating layer on a substrate. thermofisher.com Backscattered electron imaging in SEM is particularly effective for this, as the contrast can differentiate the coating from the underlying material based on atomic number differences. ebatco.comthermofisher.com

Energy Dispersive X-ray Spectroscopy (EDX/EDS) is performed in conjunction with SEM to provide elemental analysis. thaiparker.co.th When the SEM's electron beam interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector analyzes these X-rays to identify and quantify the elemental composition.

Elemental Composition: EDX confirms the presence of zinc, phosphorus, and oxygen, the constituent elements of zinc phosphate. It can also detect any impurities or dopants present in the material. researchgate.net

Elemental Mapping: A key feature of EDX is the ability to create elemental maps, which show the spatial distribution of different elements across the sample's surface. researchgate.netresearchgate.net This is particularly useful for analyzing the uniformity of coatings or the distribution of elements in composite materials. nih.gov For example, EDX mapping can clearly distinguish areas of a zinc phosphate coating from an underlying steel substrate by mapping the distribution of zinc and iron. thermofisher.com

Together, SEM and EDX provide a comprehensive characterization of the surface topography and elemental makeup of this compound, which is essential for quality control and for understanding the material's performance in various applications. ebatco.comresearchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.com This technique is crucial for determining the thermal stability and decomposition behavior of zinc phosphate compounds. mdpi.com

When analyzing zinc phosphate, particularly its hydrated forms like zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), TGA provides valuable insights into its decomposition process.

Dehydration Steps: The TGA curve for hydrated zinc phosphate typically shows distinct weight loss steps corresponding to the removal of water molecules. acs.orgrsc.org For instance, studies have shown that Zn₃(PO₄)₂·4H₂O can decompose to anhydrous Zn₃(PO₄)₂ through multiple dehydration reactions. acs.org The temperatures at which these dehydration events occur indicate the thermal stability of the hydrate.

Decomposition Pathways: By analyzing the TGA curve, often in conjunction with its derivative (DTG), which shows the rate of mass change, the specific decomposition pathways can be elucidated. acs.org For example, the decomposition of melamine (B1676169) poly(zinc phosphate) has been studied to understand its flame retardant mechanism. dntb.gov.ua

Purity and Composition: TGA can also be used to assess the purity of a sample. A minimal weight loss over a wide temperature range for an anhydrous sample suggests high purity. researchgate.net The amount of weight loss during dehydration can be used to confirm the stoichiometry of the hydrated compound. acs.org

The data obtained from TGA is critical for applications where zinc phosphate is exposed to high temperatures, such as in ceramics, glass manufacturing, and as a flame retardant. samaterials.comdntb.gov.ua

Crystallographic Studies and Polymorphism Investigation

This compound, more systematically known as zinc metaphosphate with the chemical formula Zn(PO₃)₂, has been the subject of crystallographic studies that reveal its existence in at least two polymorphic forms: a low-temperature alpha (α) phase and a high-temperature beta (β) phase. These polymorphs exhibit distinct crystal structures and atomic arrangements.

α-Zinc Metaphosphate (Low-Temperature Polymorph)

The α-form of zinc metaphosphate is the stable polymorph at lower temperatures. Crystallographic analysis has identified its structure as monoclinic, belonging to the C2/c space group. materialsproject.orgrandallcygan.com In this structure, the zinc atoms (Zn²⁺) are coordinated to six oxygen atoms, forming distorted ZnO₆ octahedra. These octahedra share edges with two other ZnO₆ octahedra and corners with six phosphate (PO₄) tetrahedra. materialsproject.org The phosphate tetrahedra, in turn, link together to form infinite polyphosphate chains that run parallel to the c-axis. iucr.org This arrangement creates a compact, layered structure, resulting in a higher density for the α-polymorph compared to its high-temperature counterpart. iucr.org The density of α-Zn(PO₃)₂ is reported to be 3.641 Mg m⁻³. iucr.org

β-Zinc Metaphosphate (High-Temperature Polymorph)

Upon heating, α-Zn(PO₃)₂ undergoes a transformation to the β-polymorph. Single crystals of β-Zn(PO₃)₂ have been grown from a melt and its structure determined by X-ray diffraction. iucr.orgresearchgate.net The high-temperature modification also possesses a monoclinic crystal system, but with the space group Cc. researchgate.net

The structure of β-Zn(PO₃)₂ is characterized by corrugated (PO₃)∞ polyphosphate chains that extend along the c-direction with a repeating unit of eight tetrahedra. iucr.orgresearchgate.netresearchgate.net Unlike the α-form, the zinc atoms in the β-polymorph are tetrahedrally coordinated, forming slightly distorted [ZnO₄] tetrahedra. iucr.orgresearchgate.net Each [ZnO₄] tetrahedron links the polyphosphate chains by sharing its four corners with four neighboring PO₄ tetrahedra, creating a three-dimensional network. iucr.org This more open structure results in a lower density of 3.129 Mg m⁻³ compared to the α-phase. iucr.org The structural transition from the α to the β phase involves a significant rearrangement of the atomic packing and a change in the coordination number of the zinc ion from six to four.

The crystallographic data for the two polymorphs of zinc metaphosphate are summarized in the interactive table below.

Mechanistic Investigations of Zinc Dimetaphosphate and Zinc Phosphate Reactions

Tribochemical Reaction Pathways at Interfaces

Tribochemical reactions are chemical transformations induced by mechanical energy at the interface of rubbing surfaces. In lubrication, these reactions lead to the formation of protective surface films, often called tribofilms.

Zinc phosphate (B84403) glass is a primary component of the tribofilms generated from zinc dialkyldithiophosphate (ZDDP), a widely used antiwear additive in lubricants. tandfonline.comresearchgate.net The formation and function of these protective films are critically dependent on a tribochemical reaction between the zinc phosphate glass and the native iron oxide layer present on steel surfaces. tandfonline.com This process is not one of simple delamination but a solid-state reaction driven by friction, pressure, and shear. tandfonline.com

The reaction involves an exchange of cations between the zinc phosphate and the iron oxide. mit.edu Following the principles of Hard and Soft Acids and Bases (HSAB), the Fe³⁺ ions from the hard iron oxide particles react with the phosphate glasses. researchgate.net This interaction leads to the chemical digestion of the iron oxide, incorporating iron into the phosphate network and forming a mixed zinc-iron phosphate glass within the contact zone. tandfonline.comresearchgate.net Molecular dynamics simulations have corroborated this mechanism, showing the transformation of distinct zinc metaphosphate and iron oxide layers into an integrated, amorphous mixed-phosphate structure under pressure and shear. tandfonline.com This tribochemical process is essential for the growth and antiwear properties of the ZDDP tribofilm. researchgate.netmit.edu

The protective tribofilm derived from ZDDP is primarily composed of zinc phosphate glasses with varying chain lengths. arxiv.org The structure of these glasses is based on a tetrahedral orthophosphate (PO₄) unit. arxiv.org These units can link together to form longer chains, from pyrophosphates (two units) to longer polyphosphates and, in infinitely long chains, metaphosphates. arxiv.org Cross-linking between these chains results in ultraphosphates. arxiv.org

The length of the phosphate chains is a critical factor in the mechanical properties of the tribofilm. arxiv.org This polymerization state can be characterized by the ratio of zinc to phosphorus (Zn/P); a lower ratio indicates longer, more polymerized chains. arxiv.org Tribofilms are not homogenous; they exhibit a layered structure where longer-chain polyphosphates are typically found at the outermost surface, while shorter ortho- and pyrophosphate chains are located closer to the substrate interface. arxiv.orgrtsauto.com

During tribological stress, depolymerization can occur. acs.org Studies have shown that in oxygen-rich environments, tribofilms form more rapidly and show a higher degree of depolymerization, which results in shorter phosphate chains. acs.org These shorter chains tend to create more compact and durable films. acs.org The dynamic process of polymerization, cross-linking, and stress-induced depolymerization allows the tribofilm to adapt to changing contact conditions, which is fundamental to its protective function.

Table 1: Classification of Zinc Phosphate Chains

| Phosphate Type | Description | Zn/P Ratio Indicator |

| Orthophosphate | Single PO₄ tetrahedron (basic unit) | Highest |

| Pyrophosphate | Two linked PO₄ tetrahedra | High |

| Polyphosphate | Multiple linked PO₄ tetrahedra | Intermediate to Low |

| Metaphosphate | Infinitely long PO₄ chains | Low |

| Ultraphosphate | Cross-linked PO₄ chains | Lowest |

This table is based on descriptions of phosphate glass structures. arxiv.org

Electrochemical Reaction Mechanisms

Electrochemical reactions are central to understanding the behavior of zinc in various environments, particularly its corrosion and deposition processes, which are governed by the transfer of electrons at the metal's surface.

The corrosion of zinc in aqueous solutions is an electrochemical process involving the formation of a galvanic cell on the metal's surface. Zinc metal acts as the anode, where it is oxidized (loses electrons), while another region on the surface acts as the cathode, where a reduction reaction (gaining electrons) occurs. The process is facilitated by an electrolyte, such as water containing dissolved salts.

The primary reactions in a saline environment are:

Anodic Reaction (Oxidation): Zn → Zn²⁺ + 2e⁻

Cathodic Reaction (Reduction): O₂ + 2H₂O + 4e⁻ → 4OH⁻

Table 2: Summary of Zinc Corrosion in Saline Solution

| Parameter | Finding |

| Corrosion Type | Uniform corrosion |

| Primary Corrosion Products | Zinc oxide (ZnO), Zinc hydroxide (B78521) (Zn(OH)₂), Zinc hydroxide chloride |

| Estimated Corrosion Rate | 0.063 mm/year (after 336 hours immersion) |

Data sourced from a study on pure zinc corrosion in a saline solution. nih.gov

The electrochemical deposition of zinc is a process critical to applications like galvanizing and zinc-ion batteries. The mechanism involves the reduction of zinc ions from an electrolyte onto a conductive substrate. nih.gov The quality and morphology of the deposited zinc are highly dependent on the electrolyte composition and electrochemical conditions. nih.govresearchgate.net

A general mechanism for zinc electrodeposition from an aqueous solution on a substrate like copper involves multiple steps. acs.org

Adsorption: The process begins with a Langmuir-type adsorption/desorption of zinc ions onto the substrate surface. acs.org

2D Nucleation and Growth: This is followed by the formation of a two-dimensional layer through nucleation. This can occur instantaneously, where all nucleation sites are active at once, or progressively, where sites become active over time. acs.org

3D Nucleation and Growth: As deposition continues, three-dimensional growth commences, often limited by the diffusion of ions from the bulk electrolyte to the electrode surface. acs.org This can lead to the formation of distinct structures, such as hexagonal plates or larger domains of co-aligned crystals. oxinst.com

Controlling the deposition is crucial to prevent the formation of dendrites—tree-like structures that can cause short circuits in batteries. researchgate.net Research has shown that inducing the preferential deposition of zinc along the (002) crystallographic plane, which has low surface energy, results in a smoother, more compact, and dendrite-free deposit. researchgate.netresearchgate.net

Table 3: Step-wise Mechanism of Zinc Electrodeposition

| Step | Process Description | Key Feature |

| 1 | Langmuir-type Adsorption | Initial attachment of zinc ions to the substrate. |

| 2 | 2D Nucleation & Growth | Formation of a monolayer through either instantaneous or progressive nucleation. |

| 3 | 3D Nucleation & Growth | Diffusion-limited growth of three-dimensional zinc structures. |

This table outlines the multi-step growth mechanism for zinc electrodeposition. acs.org

Catalytic Reaction Mechanisms

While zinc dimetaphosphate itself is not widely cited as a catalyst, related zinc compounds, including various zinc phosphates and oxides, exhibit significant catalytic activity in several chemical processes.

Zinc complexes have been specifically designed and synthesized to act as catalysts for the hydrolysis of phosphate diesters, which are stable organic molecules. nih.govresearchgate.net These artificial catalysts mimic the function of metalloenzymes and can achieve significant rate enhancements. nih.gov The mechanism often involves the zinc ion acting as a Lewis acid to activate the phosphate group, making it more susceptible to nucleophilic attack. researchgate.net

In a different context, zinc pyrophosphate (Zn₂P₂O₇) has been identified as a compound that can cause the deactivation of automotive catalysts. sae.org It forms an amorphous, glassy glaze on the catalyst surface, derived from lubricant additives, which is impervious to gas diffusion and poisons the catalyst. sae.org

Furthermore, zinc oxide (ZnO) is a well-known and versatile catalyst. researchgate.net Its catalytic properties are utilized in various reactions, including the dehydrogenation of alcohols and as a photocatalyst for degrading organic pollutants. researchgate.netnih.govsemanticscholar.org The morphology, crystal size, and surface properties of ZnO are critical in determining its catalytic activity and selectivity. researchgate.netnih.gov Zinc-based catalysts are also employed to promote curing and improve the mechanical properties of adhesives and to catalyze reactions in polyurethane systems. tib-chemicals.com In rubber vulcanization, zinc compounds act as essential activators, interacting with accelerators to form complexes that facilitate the sulfur cross-linking process. jomardpublishing.com

Role of this compound in Organic Synthesis Catalysis

The specific role of this compound as a catalyst in broad organic synthesis is not extensively documented in scientific literature. However, the catalytic activity of zinc ions in conjunction with phosphate esters is a well-studied area, particularly in bioinorganic chemistry and the development of artificial enzymes. Zinc-containing active sites are central to many natural enzymes that catalyze the hydrolysis of phosphate esters, a critical reaction in biological systems. frontiersin.org

Research into artificial metalloenzymes has demonstrated the catalytic power of zinc in cleaving phosphate ester bonds. nih.gov For instance, a computationally designed, zinc-mediated protein interface was shown to be capable of catalyzing the hydrolysis of 4-nitrophenyl phosphate (4NPP). nih.gov The zinc ion in these models acts as a potent Lewis acid, activating the phosphate group for nucleophilic attack. frontiersin.org Dinuclear zinc(II) complexes, which mimic the active sites of some natural phosphatases, often exhibit enhanced catalytic activity compared to their mononuclear counterparts. This enhancement is typically attributed to "double Lewis acid activation," where both zinc ions coordinate to the phosphate oxygen atoms, further polarizing the phosphorus center and facilitating the reaction. frontiersin.org

While these examples focus on hydrolysis, a fundamental organic reaction, they highlight the potential of zinc-phosphate structures to function as catalysts. The principles of Lewis acidity and substrate activation are transferable to other areas of organic synthesis. researchgate.net Zinc-based catalysts, including simple salts and complex organometallic compounds, are valued for their ability to catalyze a wide range of transformations, such as hydroamination reactions and the synthesis of cyclic carbonates. researchgate.netresearchgate.net The synergy between zinc and phosphate moieties, however, is most clearly defined in the context of mimicking biological hydrolytic processes.

Table 1: Catalytic Performance of a Designed Zinc-Containing Artificial Enzyme This table presents the kinetic parameters for the hydrolysis of 4-nitrophenyl phosphate (4NPP) catalyzed by the computationally designed MID1-zinc protein interface.

| Parameter | Value |

| kcat | 2 x 10-4 s-1 |

| KM | 12 µM |

| kcat/KM | 14 M-1s-1 |

| Rate Acceleration | 1 x 104 |

Data sourced from reference nih.gov.

Deactivation Mechanisms of Zinc-Containing Catalysts

The deactivation of zinc-containing catalysts can occur through several distinct mechanisms, which compromise their efficiency and lifespan in industrial and environmental applications. These mechanisms often involve chemical poisoning, physical obstruction of active sites, or structural changes to the catalyst material.

One significant deactivation pathway is the formation of an impervious glaze on the catalyst surface. In automotive catalysts, for example, phosphorus and zinc derived from antiwear engine oil additives like zinc dialkyl dithiophosphate (B1263838) (ZDP) can lead to the formation of an amorphous zinc pyrophosphate (Zn₂P₂O₇) glaze. frontiersin.org This glassy layer acts as a diffusion barrier, preventing reactants from reaching the active catalytic sites. frontiersin.org

Another common mechanism is poisoning, where foreign substances bind to active sites and inhibit their function. In industrial flue gas denitration, the presence of zinc salts can lead to the deactivation of Cu/activated carbon catalysts. researchgate.net In this scenario, Zn²⁺ ions compete with reactants like carbon monoxide (CO) and nitric oxide (NO) for adsorption on the active sites. Furthermore, the zinc ions can occupy oxygen vacancies on the catalyst surface, which are crucial for the catalytic cycle. This occupation reduces the number of active sites and decreases surface acidity. researchgate.net

The presence of other contaminants, such as sulfur dioxide (SO₂), can also lead to severe deactivation. In CO₂ hydrogenation over Cu-Zn-Al₂O₃ catalysts, exposure to SO₂ results in the irreversible conversion of both copper and zinc species into inactive metal sulfides (e.g., Cu₂S, ZnS). nih.gov This chemical transformation fundamentally alters the nature of the catalyst, leading to a complete loss of activity. nih.gov

Table 2: Summary of Deactivation Mechanisms for Zinc-Containing Catalysts This table outlines various deactivation pathways, the responsible chemical species, and the resulting impact on the catalyst.

| Deactivation Mechanism | Poisoning/Blocking Agent | Affected Catalyst System (Example) | Effect on Catalyst |

| Glaze Formation | Zinc Dialkyl Dithiophosphate (ZDP) leading to Zinc Pyrophosphate (Zn₂P₂O₇) | Automotive Catalysts | Forms an amorphous, gas-impermeable layer, blocking active sites. frontiersin.org |

| Competitive Adsorption & Site Occupation | Zinc ions (Zn²⁺) | Cu/Activated Carbon (for denitration) | Competes with reactants (CO, NO) for active sites; occupies oxygen vacancies, reducing surface acidity. researchgate.net |

| Sulfide Formation | Sulfur Dioxide (SO₂) | Cu-Zn-Al₂O₃ (for CO₂ hydrogenation) | Converts active Cu and Zn species into inactive metal sulfides (Cu₂S, ZnS). nih.gov |

| Inhibitory Site Binding | Zinc ions (Zn²⁺) | Metalloenzymes (e.g., Carboxypeptidase A) | Binds to specific inhibitory sites, distinct from the catalytic site, altering enzyme conformation or blocking substrate access. researchgate.net |

Hydrolytic Stability and Degradation Mechanisms of Zinc Phosphate Structures

The stability of zinc phosphate structures is largely governed by their low solubility in aqueous environments, a property that drives their formation and dictates their degradation pathways. The degradation of other zinc-containing materials, such as zinc oxide (ZnO), in the presence of phosphate ions is a clear indicator of the thermodynamic stability of zinc phosphate. When ZnO nanoparticles are exposed to phosphate-containing solutions, they rapidly degrade. This reaction is driven by the formation of highly insoluble zinc phosphate, which precipitates from the solution. The process involves the destruction of the original ZnO structure and the subsequent formation of amorphous or crystalline zinc phosphate agglomerates.

Conversely, the hydrolytic stability of polyphosphate chains can be influenced by the presence of zinc ions. Studies on ammonium (B1175870) polyphosphate (APP) have shown that Zn²⁺ can decrease the stability of the P–O–P bonds. acs.org The mechanism involves the chelation of zinc ions by the polyphosphate chain, which induces a conformational change in the polymer. This change in structure promotes the hydrolysis of the polyphosphate, leading to chain scission. acs.org

The thermal stability of crystalline zinc phosphate hydrates, such as those used in industrial coatings, is primarily related to dehydration. Thermogravimetric analysis of coatings composed of hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) reveals that these structures lose water at elevated temperatures. For zinc phosphate coatings, significant water loss begins at approximately 110°C and continues up to 400°C, by which point the coating may have lost a substantial portion of its initial weight due to the evaporation of crystalline water. This dehydration can alter the crystalline structure and mechanical properties of the phosphate coating.

Table 3: Thermal Degradation (Dehydration) of Phosphate Coatings on Steel This table shows the approximate weight loss of different zinc-based phosphate coatings upon heating, indicating the temperatures at which dehydration occurs.

| Phosphate Coating Type | Temperature Range for Initial Dehydration | Approximate Weight Loss at 150°C | Approximate Weight Loss at 400°C |

| Zinc Phosphate (Hopeite) | 110°C - 180°C | ~5% | ~12% |

| Zinc-Calcium Phosphate (Scholzite) | 100°C - 150°C | ~6% | ~14% |

Data adapted from thermogravimetric analysis findings.

Academic Research in Materials Science and Engineering Applications of Zinc Dimetaphosphate

Zinc Dimetaphosphate in Glass and Glass-Ceramic Science

This compound plays a significant role in the science of glass and glass-ceramics, influencing their formation, structure, and properties. Its incorporation into phosphate-based glasses leads to notable changes in the glass network, affecting its stability and functionality for various applications.

Influence of Zinc on Glass Formation and Network Structure

The role of zinc ions (Zn2+) is crucial in cross-linking different phosphate (B84403) anions, which helps to prevent hydration reactions and improves the chemical durability of the glass. ucv.ro The addition of ZnO can lead to the breakdown of P=O non-bridging bonds and the formation of more water-resistant Zn-O-P bridging bonds. d-nb.info This structural change enhances the stability of the glass matrix. In some systems, the field strength of Zn2+ ions is a factor that contributes to an increase in the density of the glass as the ZnO content is increased. d-nb.info

Structural Depolymerization in Zinc Phosphate Glasses

The addition of modifier oxides, such as ZnO, to a phosphate glass network leads to a process known as depolymerization. This process involves the breaking of P-O-P (bridging oxygen) bonds and the formation of non-bridging oxygens (NBOs). d-nb.info In zinc phosphate glasses, as the ratio of zinc to phosphorus increases, the phosphate chains become shorter, indicating depolymerization. capes.gov.br This structural change is quantitatively described by the distribution of Qn units, where 'n' represents the number of bridging oxygen atoms per PO4 tetrahedron. capes.gov.br

The depolymerization of the glass network is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. researchgate.netrsc.org Studies have shown that increasing the modifier content breaks down the phosphate chains, converting Q3, Q2, and Q1 units into Q0 units. d-nb.info This depolymerization is also associated with a structural densification of the glass. capes.gov.br Hot isostatic compression of zinc phosphate glass can also induce non-monotonic changes in the degree of polymerization of the phosphate network. researchgate.net

Solubility Behavior and Degradation Control in Phosphate Glasses

The solubility of phosphate glasses is a critical property, particularly for applications requiring controlled degradation. The composition of the glass plays a significant role in determining its dissolution rate. researchgate.net In zinc-containing phosphate glasses, an increase in the cation-to-phosphate ratio leads to a significant decrease in solubility in both deionized water and buffer solutions. researchgate.netrsc.org This reduced solubility is attributed to increased cross-linking within the glass structure and a decrease in the concentration of P-O-P linkages, which are susceptible to hydrolysis. rsc.org

The introduction of ZnO can improve the chemical durability of phosphate glasses. ucv.ro The formation of more moisture-resistant P-O-Zn bonds, as opposed to P-O-P bonds, contributes to this enhanced durability. d-nb.info The degradation rate of these glasses can be controlled by tailoring the concentration of ZnO. researchgate.net For instance, in some systems, increasing the ZnO content leads to a more compact structure, which in turn reduces the dissolution rate. rsc.org However, the degradation process is complex and can be influenced by the presence of other ions and the surrounding environment. researchgate.net It's also noted that phosphate ions in a solution can lead to the rapid degradation of zinc oxide nanoparticles, forming zinc phosphate which has very low solubility. d-nb.info

Zinc-Containing Phosphate Glasses for Optical Materials

Zinc-containing phosphate glasses are promising materials for a variety of optical applications due to their unique properties. researchgate.net These glasses exhibit a wide range of transparency, particularly in the visible and infrared regions, which is a key characteristic of phosphate glasses. d-nb.info This transparency makes them suitable hosts for rare-earth and transition metal ions for applications such as solid-state lasers and optical filters. d-nb.info

The incorporation of ZnO can influence the optical properties of the glass. For example, in some sodium zinc phosphate glass-ceramic systems, the optical band gap values decrease with increasing ZnO content, which is attributed to the presence of Zn-O-P linkages in the glass network. d-nb.info The band gaps in these materials have been reported to range from 3.13 to 3.42 eV for indirect transitions and 4.20 to 4.34 eV for direct transitions. d-nb.info Furthermore, zinc phosphate glasses doped with elements like vanadium can exhibit semiconducting properties, with optical band gaps falling within the semiconductor range. researchgate.net The ability to tailor the composition and structure of these glasses allows for the tuning of their optical and spectroscopic properties for specific applications, such as near-infrared lasing. bohrium.com

This compound as a Component in Advanced Coatings

Zinc phosphate, including in its nanocrystal form, is a key component in the formulation of advanced anti-corrosion coatings.

Development of Zinc Phosphate Nanocrystal-Based Anti-Corrosion Coatings

Zinc phosphate is a well-established non-toxic material used in the coating industry for its anti-corrosion properties, which stem from its low solubility in water. scirp.orgscirp.org The effectiveness of these coatings is significantly influenced by the crystal size of the zinc phosphate. scirp.orgscirp.org Nanocrystalline zinc phosphate has been shown to offer superior corrosion protection compared to its bulk counterparts. researchgate.net

The development of anti-corrosion coatings has focused on synthesizing zinc phosphate nanocrystals and incorporating them into paint formulations. One method involves a one-step ultrasonic-template-microwave (UTM) assisted route to produce surface-modified zinc phosphate nanocrystals with particle sizes in the range of 30-35 nm. scirp.orgscirp.org Coatings formulated with these nanocrystals have demonstrated significantly improved performance in neutral salt spray tests. For instance, an anti-corrosive paint using these nanocrystals showed a salt atmosphere-resistant time of 408 hours, which was 158 hours longer than coatings using bulk zinc phosphate materials. scirp.orgresearchgate.net This represents a 63.2% improvement in performance. scirp.orgscirp.org The smaller size and better dispersion of the nanocrystals enhance their anti-corrosion function and can reduce the amount of material needed. scirp.org

Mechanistic Studies of Corrosion Inhibition by Zinc Phosphate

The primary role of zinc phosphate coatings, which include this compound, in protecting metal surfaces is to act as a physical barrier against corrosive elements. researchgate.net The effectiveness of this barrier is largely determined by the coating's density, thickness, and uniformity. Beyond this physical protection, zinc phosphate provides active corrosion inhibition through an electrochemical mechanism.

When the coating is breached, exposing the underlying metal, a galvanic cell is formed. Zinc, being more electrochemically active than steel, acts as a sacrificial anode and corrodes preferentially. This process cathodically protects the steel substrate. The dissolution of zinc phosphate releases phosphate ions (PO₄³⁻) that react with metal ions at the exposed area, forming a passive layer that further hinders the corrosion process, a phenomenon known as passivation. researchgate.net

Research indicates that the formation of a stable and adherent crystalline phosphate layer is critical for effective corrosion prevention. On steel surfaces, this layer is often composed of a mixture of hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). Studies have shown that the presence of zinc phosphate can lead to the formation of an inhibiting film composed of FePO₄, Fe₂O₃, and FeO on the steel surface. researchgate.netnih.gov This protective film can be further stabilized by the interaction of zinc phosphate with components of overlying coatings, such as the carboxyl and hydroxyl groups in waterborne acrylic coatings. nih.gov

Optimization of Phosphating Bath Parameters for Coating Performance

The quality and performance of zinc phosphate coatings are critically dependent on the parameters of the phosphating bath. The optimization of these parameters is essential for achieving coatings with desired properties like thickness, crystal size, and corrosion resistance.

Key parameters that are meticulously controlled include:

Temperature: The bath temperature significantly influences the rate of coating formation and the resulting crystal morphology. While higher temperatures can accelerate the process, an optimal range is sought to ensure the formation of a dense and uniform coating. mdpi.com For instance, some studies have identified 80°C as an optimal temperature for achieving good corrosion resistance, while others have found better performance at lower temperatures like 55°C. mdpi.com Excessively high temperatures can lead to undesirable precipitation of phosphate in the bath and the formation of porous or cracked coatings. mdpi.com

pH: The pH of the phosphating solution is a crucial factor that governs both the dissolution of the metal substrate and the precipitation of the phosphate crystals. An improperly controlled pH can lead to either excessive etching of the metal or premature precipitation of the phosphate salts. mdpi.com For example, investigations have shown that a pH of 2.44 can produce thicker films with higher zinc content and improved corrosion resistance. mdpi.com

Immersion Time: The duration of immersion in the phosphating bath directly correlates with the coating thickness. A longer immersion time generally results in a thicker coating, though an optimal time exists to achieve a dense and uniform structure without compromising quality. mdpi.com Nucleation of the coating can begin within 5-10 minutes, with a dense and uniform coating often achieved at around 20 minutes. mdpi.com

Accelerators: To increase the speed of the coating process, accelerators such as nitrates, nitrites, and chlorates are often added to the bath. ipme.ru These chemical agents promote the dissolution of the metal, which in turn speeds up the deposition of the phosphate layer. ipme.ru

Additives: The addition of other ions and compounds can refine the coating's properties. For example, the inclusion of nickel ions or the use of a copper acetate (B1210297) pretreatment can result in a more compact and corrosion-resistant coating. ipme.ruresearchgate.net

Interactive Table: Optimized Phosphating Parameters from various studies.

| Parameter | Optimized Value | Observed Effect | Reference |

| Temperature | 55-80°C | Enhanced corrosion resistance and uniform coating | mdpi.com |

| pH | 2.44 | Thicker films with higher zinc content | mdpi.com |

| Immersion Time | 10-20 minutes | Dense and uniform coating | mdpi.com |

| Additives | Copper Acetate (1 g/L) | Reduced corrosion current density by 64.9% | researchgate.net |

Surface Modification Strategies for Enhanced Coating Functionality

To further augment the protective capabilities of zinc phosphate coatings, various surface modification techniques are being researched and implemented. These strategies aim to improve corrosion resistance, enhance adhesion for subsequent paint layers, and introduce new functionalities.

Common modification strategies include:

Post-treatment Sealing: After the initial phosphating process, a sealing step is often employed to close the inherent pores within the coating, thereby improving its barrier properties. This can be achieved by rinsing with solutions containing silicates or molybdates. nih.gov

Incorporation of Nanoparticles: The addition of nanoparticles such as nano-TiO₂ to the phosphating bath can lead to a more homogeneous coating with reduced porosity and better surface coverage. researchgate.net

Ion Doping: The incorporation of various ions into the phosphating solution can refine the grain structure and enhance corrosion resistance. For example, the addition of Mg²⁺ has been shown to reduce the phosphate grain size and increase the population density of the grains, leading to better corrosion protection. nih.gov Similarly, the inclusion of Ni²⁺ can alter the nucleation and growth rate of the phosphate crystals. nih.gov

Acid Etching: Modifying the surface of the zinc-based material through acid etching before coating can increase the surface area, which can influence the degradation behavior and biocompatibility for certain applications. researchgate.net

Artificial Protective Layers: The application of a distinct protective layer, such as InF₃, onto the zinc surface can prevent dendrite growth and other destructive processes, particularly in battery applications. researchgate.net

This compound in Catalysis and Adsorption

Heterogeneous Catalysis Utilizing Zinc Phosphate Materials

Zinc phosphate materials have demonstrated significant potential as heterogeneous catalysts for a variety of organic reactions. Their catalytic activity stems from the presence of both Lewis and Brønsted acid sites on their surface. mdpi.com

Research has shown that zinc phosphate can act as an efficient and environmentally friendly heterogeneous catalyst for the synthesis of symmetrically substituted pyridine (B92270) and alkene derivatives, achieving high yields in shorter reaction times. rsc.org Zirconium phosphates, a related class of materials, have also been extensively studied for their catalytic properties in reactions such as biomass conversion, hydrogenation, and oxidation. mdpi.comresearchgate.net The catalytic performance of these materials is influenced by their surface acidity, textural properties, and particle morphology. mdpi.comresearchgate.net The use of mixed-metal phosphates, such as magnesium aluminum phosphate, has also been explored for reactions like the Knoevenagel condensation, where they exhibit excellent performance due to their surface properties. mdpi.com

Adsorption Behavior of Zinc Phosphate Materials

The porous structure and surface chemistry of zinc phosphate materials make them suitable for use as adsorbents. They have been investigated for the removal of heavy metal ions and other pollutants from aqueous solutions.

The adsorption process can occur through mechanisms such as ion exchange and the formation of surface complexes. The effectiveness of adsorption is dependent on several factors, including the pH of the solution, the initial concentration of the substance to be adsorbed, temperature, and contact time. researchgate.netnih.gov Studies on low-grade phosphate have shown that the adsorption of metal ions like Zn²⁺ and Cd²⁺ increases with higher adsorbent concentrations and is optimal within a pH range of 4 to 6. researchgate.net The adsorption process often follows Langmuir and Freundlich isotherm models. researchgate.net Furthermore, the presence of other ions can influence the adsorption behavior; for instance, the uptake of zinc ions can be affected by the presence of cadmium ions and vice versa. researchgate.net Research on ZnO/PUF composites has also demonstrated a high adsorption capacity for phosphate, with the mechanism involving a combination of ligand exchange and electrostatic interactions. nih.gov

This compound in Inorganic Polymer and Composite Materials Research

This compound plays a role in the development of advanced inorganic polymers and composite materials. A study has described the synthesis and structure of a polymeric zinc dimethyl phosphate, which consists of one-dimensional chains of linked ZnO₄ and PO₄ tetrahedra. rsc.org This highlights the ability of zinc phosphate derivatives to form polymeric structures.

In the field of composite materials, zinc-containing compounds and phosphates are utilized to enhance the properties of polymer electrolytes for battery applications. For instance, nanocomposite polymer electrolytes for zinc and magnesium batteries are being researched, where the addition of fillers can improve mechanical performance and ionic conductivity. nih.gov Fillers like ZnO and SiO₂ have been incorporated into polymer matrices such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) and poly(ethylene oxide) (PEO) to create these advanced electrolytes. nih.govnih.gov The incorporation of inorganic fillers can reduce the crystallinity of the polymer and create new pathways for ion transport. nih.gov

Furthermore, polymer composite membranes are being developed for alkaline electrochemical cells like Zn/MnO₂ and Zn/Air batteries. These membranes, which can be based on polymers like polyvinyl alcohol (PVA) and polyacrylic acid (PAA), are crucial for preventing short circuits and ensuring battery safety and longevity. mdpi.com The development of such composite materials is a key area of research for improving the performance and safety of energy storage devices. mdpi.com

Formation of Condensed Phosphate Polymers

The formation of condensed phosphate polymers involving zinc is a subject of significant interest in materials science, leading to the development of novel materials with diverse properties. These polymers can be synthesized through various chemical pathways, often involving the reaction of zinc compounds with different phosphate precursors.

One notable method involves the interaction between metathiophosphates (MTPs) and zinc dialkyldithiophosphates (ZnDDPs). Molecular simulations have shown that the insertion of MTPs into ZnDDPs can lead to the formation of zinc phosphate polymers and networks. Current time information in Bangalore, IN. This reaction highlights a pathway to creating polymeric zinc phosphate structures from organophosphate precursors.

Another approach is the synthesis of coordination polymers composed of linear zinc bis(diorganophosphate)s, with the general formula Zn[O2P(OR)2]2. wikipedia.org The properties of these hybrid (co)polymers, such as their morphology and thermal behavior, are highly dependent on the organic substituent (R group) and the thermal history of the sample. wikipedia.org For instance, these methods can yield materials ranging from highly crystalline rods to rubbery substances. wikipedia.org The synthesis can be achieved through methods like the reaction of ZnO with di-n-propyl phosphate or through an ion-exchange reaction between a water-soluble sodium diorganophosphate and zinc acetate. wikipedia.org

The structure of the resulting zinc phosphate polymers can be complex. For example, the reaction of [Zn(N{SiMe3}2)2] with two equivalents of HO(O)P(OPh)2 results in zinc diphenyl phosphate, which forms an infinite 1D helical chain of {ZnO4} and {PO4} tetrahedra. wikipedia.org In this structure, the phosphate ligands bridge the zinc centers, creating a continuous series of eight-membered {Zn2(OPO)2} rings. wikipedia.org

Furthermore, the treatment of zinc oxide with condensed phosphoric acids offers another route to forming zinc phosphate structures. Shaking zinc oxide in various condensed phosphoric acid solutions, such as pyrophosphoric acid, triphosphoric acid, and polyphosphoric acid, leads to the formation of zinc phosphate on the surface of the zinc oxide particles. wikipedia.org The reactivity and the resulting particle characteristics are influenced by the type of condensed phosphoric acid used. wikipedia.org For example, polyphosphoric acid treatment has been shown to produce particles with a low ratio of particles larger than 1 µm. wikipedia.org These condensed phosphoric acids can be prepared from their corresponding sodium salts, like sodium pyrophosphate, sodium triphosphate, and sodium polyphosphate, using a cation exchange resin. wikipedia.org

Role as a Matrix Material in Composites

Zinc phosphate, a class of materials that includes this compound, serves as a matrix material in certain composite applications, most notably in the field of dental cements and other chemically-bonded phosphate ceramics. These materials are formed by an acid-base reaction, typically between zinc oxide and phosphoric acid. unirioja.esdentaleducationhub.com

In dental applications, zinc phosphate cements are created by mixing a powder, which is primarily composed of zinc oxide (at least 90%) and magnesium oxide, with a liquid component of aqueous phosphoric acid. dentaleducationhub.commdpi.comnih.gov The setting reaction is exothermic and results in a hardened matrix of insoluble zinc phosphate that binds the unreacted powder particles. dentaleducationhub.comnih.gov This cementitious matrix can encapsulate other components, forming a composite material. For instance, dental porcelain cements are composites consisting of a zinc phosphate matrix that includes alumina, vitreous silica, calcium oxide, sodium oxide, and fluorine, which exhibit high mechanical strength. unirioja.es

The properties of these zinc phosphate-based composites can be tailored by their composition. The inclusion of aluminum hydroxide (B78521) in the phosphoric acid liquid helps to moderate the setting reaction. unirioja.es The final material's strength and durability make it suitable for applications like luting crowns and bridges. dentaleducationhub.comnih.gov

Recent research has explored expanding the application of zinc phosphate cements to bone-contact materials due to their biocompatibility. nih.govresearchgate.net Studies have shown that zinc phosphate cement is biocompatible with MG63 cells, which are derived from human bone tissue. nih.govresearchgate.net

Computational and Theoretical Studies of Zinc Dimetaphosphate Systems

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a cornerstone for understanding the structural and dynamic properties of zinc phosphate (B84403) materials. By simulating the motions of atoms and molecules over time, researchers can gain insights into the arrangement of atoms, their coordination environments, and how these structures evolve.

In a study on binary zinc phosphate glasses, MD simulations were employed to investigate structural and physical properties. randallcygan.com A specially developed forcefield model, with parameters derived from known zinc-phosphate crystal structures, was used. randallcygan.com The simulations provided data on densities, glass transition temperatures, and coordination numbers as a function of zinc concentration. randallcygan.com Key findings from these simulations include:

The presence of long-range order in the form of rings and chains near the metaphosphate composition. randallcygan.com

The disappearance of these extended structures beyond the metaphosphate composition, transitioning to isolated non-bridging phosphate tetrahedra as zinc concentration increases. randallcygan.com

The average zinc coordination number remained constant across the investigated concentration range. randallcygan.com

Table 1: MD Simulation Findings on Zinc Phosphate Glasses

| Property Investigated | Key Finding |

|---|---|

| Structural Order | Long-range order (rings and chains) observed near metaphosphate composition. randallcygan.com |

| Effect of Zn Concentration | Extended structures diminish with increasing Zn, forming isolated tetrahedra. randallcygan.com |

| Zn Coordination Number | Average coordination number of zinc remains invariant with changes in concentration. randallcygan.com |

MD simulations have also been used to study the behavior of zinc phosphate systems under stress. Density-functional theory-based molecular dynamics revealed that applying isotropic and shear stress can induce chemical reactions, leading to the formation of ionic products. d-nb.info These simulations showed that proton mobility increases under stress before changes in zinc coordination occur. d-nb.info

Furthermore, MD simulations are valuable for understanding the interactions in more complex biological systems involving zinc and phosphate groups, such as the binding of ATP to zinc ions. unipd.itrsc.org These simulations can elucidate the coordination modes and the free energy landscapes of these interactions. unipd.itrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and electronic properties of materials like zinc dimetaphosphate.

DFT-based molecular dynamics simulations have been used to study stress- and temperature-induced chemical reactions in systems containing triphosphoric acid and zinc phosphate. d-nb.info These calculations revealed that the nature of the chemical products is highly dependent on the applied conditions. For instance, isotropic and shear stress tend to create ionic and zwitterionic products. d-nb.info The simulations also demonstrated that the hydrostatic pressure required to initiate these reactions is significantly lower than typical tribological contact stresses and can be further reduced by shear stress. d-nb.info

A key observation from these DFT studies is the change in coordination of the zinc atoms under pressure. While zinc atoms typically remain four-coordinated during thermal cycles, the application of stress can lead to changes in their coordination environment. d-nb.info

Quantum Mechanical Approaches to Zinc-Phosphate Interactions

Quantum mechanical (QM) methods provide a fundamental understanding of the bonding and interactions within zinc-phosphate systems. These approaches are crucial for accurately describing the electronic effects that govern the behavior of these materials.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful experimental technique, is often complemented by QM calculations to interpret the results. Studies on the interface between zirconia and zinc phosphate cement have utilized 31P and 1H NMR to show that phosphoric acid reacts with zinc oxide to form amorphous zinc phosphate phases. oatext.com QM methods can help in assigning the observed spectral features to specific chemical environments and understanding the nature of the chemical bonds formed.

QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying large systems, such as biological molecules or complex material interfaces. In this hybrid approach, the most critical part of the system (e.g., the active site of an enzyme or the reaction center at an interface) is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field. acs.org This allows for the accurate modeling of electronic rearrangements in a localized region while still accounting for the influence of the surrounding environment. For zinc-containing systems, QM/MM simulations have been instrumental in understanding enzymatic catalysis and the role of the zinc ion in stabilizing transition states. acs.org

Modeling of Binding and Coordination Chemistry of Zinc in Phosphate Systems

The coordination chemistry of zinc in phosphate systems is a critical aspect that dictates the structure and properties of the resulting materials. Computational modeling provides a powerful lens through which to examine these interactions in detail.

The coordination of zinc ions is flexible, accommodating various geometries and coordination numbers, often with oxygen, nitrogen, or sulfur atoms. rsc.orgfrontiersin.org In aqueous solutions, Zn²⁺ is typically octahedrally coordinated to six water molecules. rsc.org However, in crystalline structures and biological systems, tetrahedral and five-coordinate geometries are also common. frontiersin.org

Modeling studies have shown that in zinc phosphate glasses, the average coordination number of zinc can remain constant over a range of compositions. randallcygan.com In contrast, simulations of zinc-containing proteins have highlighted the importance of accurately modeling the coordination environment to maintain the structural integrity of the protein. frontiersin.org

In the context of zinc phosphate cements, NMR studies have indicated that phosphoric acid reacts with zinc oxide to form various zinc phosphate species, including hydrated forms like Zn(HPO₄)·3H₂O. oatext.com Modeling can help to elucidate the specific coordination environments of the zinc ions in these amorphous and crystalline phases.

Furthermore, computational studies on the binding of phosphate anions to zinc complexes in aqueous solutions have demonstrated the ability to design receptors with high selectivity. rsc.org These models can predict the binding affinities and geometries of different phosphate species, which is crucial for applications in sensing and separation. rsc.org

Artificial Intelligence and Machine Learning in Materials Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in materials science for accelerating the design and discovery of new materials with desired properties. nih.gov These data-driven approaches can identify complex relationships between material composition, structure, and performance, which can be difficult to discern through traditional experimental or simulation methods alone. nih.govmdpi.com

In the context of zinc phosphate and related materials, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of new material compositions. nih.gov For example, an artificial neural network (ANN) was used to predict the dimensions of laser-induced tracks in silver-containing zinc phosphate glass based on laser parameters. ceur-ws.org This predictive capability can significantly reduce the number of experiments needed to optimize material processing. ceur-ws.org

Materials Discovery: By learning from large materials databases, ML algorithms can suggest new candidate materials with enhanced properties. This approach has been used to predict various material properties, including mechanical, thermal, and electronic properties. acs.org

Process Optimization: ML can be used to optimize manufacturing processes by identifying the optimal set of process parameters to achieve a desired outcome. For instance, ML has been applied to optimize additive manufacturing parameters for metallic biomaterials, including zinc-based alloys. mdpi.com

A recent study demonstrated the use of an ANN to model the corrosion behavior of a Ni-Zn electrophosphate coating. frontiersin.org The model, which used parameters like temperature, pH, and current density as inputs, was able to accurately predict the corrosion current. frontiersin.org This highlights the potential of ML to accelerate the development of corrosion-resistant coatings.

The integration of AI and ML with high-throughput computations and experiments is expected to revolutionize the field of materials science, enabling the rapid design and development of advanced materials like this compound for a wide range of applications.

Advanced Analytical Methodologies for Zinc Dimetaphosphate Quantification and Speciation

Spectroscopic Quantification Techniques

Spectroscopic methods are fundamental for the elemental analysis of zinc dimetaphosphate, providing quantitative information on the zinc and phosphorus content.

Atomic Absorption Spectroscopy (AAS) and Variants

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. olympianwatertesting.com For the analysis of this compound, the sample is first dissolved and then atomized, typically in a flame or a graphite (B72142) furnace. The amount of light absorbed by the ground-state zinc atoms at a characteristic wavelength is directly proportional to the concentration of zinc in the sample. olympianwatertesting.comjove.com

Flame AAS (FAAS) is a common variant that is simple and reliable for zinc analysis. olympianwatertesting.com However, it can be susceptible to matrix interferences. For instance, the presence of phosphate (B84403) ions can sometimes suppress the zinc absorption signal, although this can often be mitigated through the use of specific burners or releasing agents. oup.com Graphite Furnace AAS (GF-AAS) offers significantly higher sensitivity, making it suitable for trace-level zinc quantification in various biological and environmental samples. jove.com

Key Findings from Research:

AAS has been successfully developed for the rapid and simple determination of zinc in various samples, including plant materials. oup.comresearchgate.net

Operating conditions such as gas flow rates and the current applied to the hollow cathode lamp are important parameters to optimize for accurate zinc analysis. oup.com

Interference from other ions, such as phosphate, can occur but can be minimized with appropriate instrumentation and methodology. oup.com

Inductively Coupled Plasma (ICP) Techniques: ICP-AES and ICP-MS

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful techniques for elemental analysis. In these methods, the sample is introduced into a high-temperature argon plasma, which excites the atoms (ICP-AES) or ionizes them (ICP-MS).

In ICP-AES, the excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the element's concentration. shimadzu.com ICP-MS, on the other hand, separates and detects the ions based on their mass-to-charge ratio, offering exceptional sensitivity and the ability to perform isotopic analysis. biorxiv.org

Both techniques are well-suited for the simultaneous determination of zinc and phosphorus in this compound samples after appropriate acid digestion. journalair.comnih.govrjeec.ro ICP-MS is particularly advantageous for trace and ultra-trace elemental analysis and can be used to quantify multiple elements in small sample volumes. researchgate.netnih.gov

Comparison of ICP Techniques:

| Feature | ICP-AES/ICP-OES | ICP-MS |

| Principle | Measures light emitted from excited atoms in a plasma. | Measures ions based on their mass-to-charge ratio. |

| Sensitivity | Parts per million (ppm) to parts per billion (ppb). biorxiv.org | Parts per billion (ppb) to parts per trillion (ppt). biorxiv.org |

| Interferences | Primarily spectral interferences. | Isobaric and polyatomic interferences. |

| Multi-element Capability | Excellent for simultaneous analysis. | Excellent for simultaneous analysis. |

| Cost | Generally lower than ICP-MS. | Generally higher than ICP-AES. |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. sagit.com.au When a sample is irradiated with high-energy X-rays, atoms in the sample are excited, causing them to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, and the intensity of these X-rays is proportional to the concentration of the element in the sample.

XRF is particularly useful for the analysis of solid samples and coatings, making it a valuable tool for quality control in applications involving zinc phosphate coatings. thermofisher.commdpi.com It can be used to measure the concentration of both zinc and phosphorus. andersonmaterials.comdtic.mil Portable XRF (pXRF) analyzers allow for in-field analysis, providing real-time geochemical data. evidentscientific.com

Research Findings on XRF Applications:

XRF has been successfully used to monitor the elemental composition of zinc phosphate conversion coatings on steel. thermofisher.commdpi.com

The technique can compensate for inter-element effects, allowing for the accurate determination of Ba, Zn, Ca, and P in oil additives. dtic.mil

In agricultural studies, XRF has proven to be a cost-effective and accurate method for determining phosphorus and zinc concentrations in plant tissues and grains after appropriate sample preparation. sagit.com.au

Chromatographic Separation and Detection Methods (e.g., Ion Chromatography)

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the speciation of different phosphate anions, including dimetaphosphate. nih.govresearchgate.net In IC, a liquid mobile phase carries the sample through a column packed with a stationary phase that has an affinity for the ions of interest. The separation is based on the different interactions of the various phosphate species with the stationary phase. diduco.com

Suppressed conductivity detection is commonly used in IC for the analysis of anions like phosphate. diduco.com Modern IC systems, including Reagent-Free Ion Chromatography (RFIC™), offer improved sensitivity and ease of use. thermofisher.com By coupling IC with techniques like ICP-OES or ICP-MS, it is possible to achieve highly sensitive and specific elemental detection of the separated phosphate species. speciation.net

Key Aspects of Ion Chromatography for Phosphate Speciation:

Separation Mechanism: Ion-exchange is the primary mechanism, where phosphate anions are separated based on their charge and size. nih.govresearchgate.net

Detection: Suppressed conductivity is a standard detection method, but coupling with ICP provides elemental specificity. diduco.comspeciation.net

Applications: IC is used to determine the distribution of polyphosphate chain lengths and to separate various inorganic and organic phosphorus species. nih.govthermofisher.com It can also be used to analyze phosphate in the presence of high concentrations of other ions. thermofisher.com

Electrochemical Methods for Zinc Species Analysis (e.g., Voltammetry)

Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for the determination of zinc ions. mdpi.com These techniques involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species, in this case, zinc ions.

Anodic Stripping Voltammetry (ASV) is a highly sensitive voltammetric technique for trace metal analysis. metrohm.com It involves a pre-concentration step where zinc ions are deposited onto the working electrode, followed by a stripping step where the deposited zinc is oxidized, generating a current peak whose height is proportional to the zinc concentration. metrohm.com Cyclic Voltammetry (CV) is another useful technique for studying the electrochemical behavior of zinc and its complexes. impactfactor.orgcecri.res.in

Characteristics of Voltammetric Analysis of Zinc:

High Sensitivity: Techniques like ASV can achieve very low detection limits, often in the µg/L range. metrohm.com

Speciation: Voltammetry can provide information about the different chemical forms (species) of zinc in a solution.

Interferences: The presence of other metals, such as copper, can sometimes interfere with zinc determination due to the formation of intermetallic compounds. metrohm.com

Applications: Voltammetric methods have been successfully applied to determine zinc in a variety of samples, including water and pharmaceutical preparations. nih.govptfarm.plnih.govnih.gov